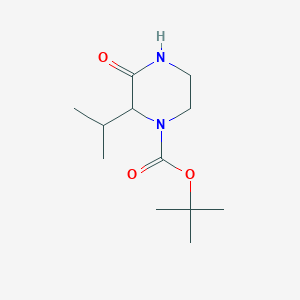







|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C@H:10]([CH:21]([CH3:23])[CH3:22])[C:9]1=[O:24])C1C=CC=CC=1>C1COCC1>[CH:21]([CH:10]1[C:9](=[O:24])[NH:8][CH2:13][CH2:12][N:11]1[C:14]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:15])([CH3:23])[CH3:22]
|


|
Name
|
Na
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(R)-tert-butyl 4-benzyl-2-isopropyl-3-oxopiperazine-1-carboxylate
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C([C@H](N(CC1)C(=O)OC(C)(C)C)C(C)C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was bubbled with NH3 (gas) at −78° C. for 5 mins
|
|
Duration
|
5 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with sat. aq. NH4Cl (10 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×10 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative TLC with petroleum ether/EtOAc 1/1
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1N(CCNC1=O)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |